Monascorubrin

Natural food colorant Thermal stability pH stability

Procure Monascorubrin for research programs where its differentiated stability profile is critical. This orange Monascus pigment retains >90% absorbance after 10 h at 100°C and tolerates alkaline pH better than rubropunctatin, making it ideal for dairy-matrix studies. Its selective cytotoxicity against AGS gastric adenocarcinoma cells (IC50 7.98 μM) with low GES-1 toxicity, plus documented antibiotic activity against Bacillus subtilis and Candida pseudotropicalis, offers a multi-target lead compound. Available in high-purity (≥98%) research-grade quantities from vetted suppliers.

Molecular Formula C23H26O5
Molecular Weight 382.4 g/mol
CAS No. 13283-90-4
Cat. No. B081130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonascorubrin
CAS13283-90-4
Synonymsmonascorubrin
Molecular FormulaC23H26O5
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC
InChIInChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1
InChIKeyIIPVSGPTPPURBD-HAOIVFDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monascorubrin (CAS 13283-90-4): Chemical Profile and Core Characteristics for Research Procurement


Monascorubrin is an orange azaphilone pigment derived from the mycelium of Monascus purpureus and related fungal species [1]. It belongs to the larger family of Monascus pigments, which includes structurally related pairs of yellow (ankaflavin, monascin), orange (rubropunctatin, monascorubrin), and red (rubropunctamine, monascorubramine) compounds that share a common polyketide biosynthetic origin but differ in their side-chain oxidation states and amine conjugation [2]. The compound has a molecular formula of C23H26O5 and is distinguished by its seven-carbon side chain and lactone ring structure. It exhibits a maximum absorbance at approximately 450 nm and demonstrates multiple biological activities including antimicrobial effects against Bacillus subtilis and Candida pseudotropicalis, as well as documented anti-inflammatory, antitumor, and hypolipidemic properties .

Monascorubrin: Why Orange Monascus Pigments Cannot Be Interchanged Without Compromising Performance


Despite their shared biosynthetic origin, Monascus pigments exhibit substantial and quantifiable divergence across critical performance parameters including thermal and pH stability, antioxidant capacity, anti-inflammatory potency, anticancer selectivity, embryotoxicity, and final colorimetric properties [1]. Monascorubrin and its closest orange analog rubropunctatin differ by a single two-carbon elongation in their side chain, yet this subtle structural variation translates into markedly different behavior in food matrices, biological assays, and industrial processing conditions. Substituting one orange pigment for another without accounting for these documented quantitative differences can lead to unexpected color shifts, reduced functional stability, or altered bioactivity profiles [2].

Monascorubrin Quantitative Differentiation: Head-to-Head Data Against Rubropunctatin, Yellow Pigments, and Taxol


Thermal and pH Stability: Monascorubrin Demonstrates Superior Alkaline Tolerance Versus Rubropunctatin

In a direct comparative study of spray-dried fungal pigments for dairy product applications, both monascorubrin and rubropunctatin retained >90% absorbance after 10 hours at 100°C at pH 7. Critically, monascorubrin exhibited slightly greater tolerance to alkaline conditions, making it the preferable choice for formulations with higher pH requirements [1].

Natural food colorant Thermal stability pH stability

Anti-Inflammatory Activity: Monascorubrin Shows Significantly Lower Potency Than Monaphilols and Rubropunctatin

In LPS-stimulated RAW 264.7 murine macrophages, monascorubrin exhibited an IC50 > 40 μM for inhibition of nitric oxide (NO) production, substantially less potent than the orange pigment rubropunctatin (IC50 = 21.2 μM) and markedly weaker than monaphilols A-D (IC50 = 1.0-3.8 μM). Monascorubrin was also less potent than the yellow pigments ankaflavin (IC50 = 21.8 μM) and monascin (IC50 = 29.1 μM) [1].

Anti-inflammatory Macrophage Nitric oxide inhibition

Anticancer Selectivity: Monascorubrin Outperforms Taxol in AGS Gastric Cancer Cell Inhibition with Lower Normal Cell Toxicity

In a direct comparison against the clinical chemotherapeutic taxol, monascorubrin demonstrated superior selectivity in gastric cancer models. It exhibited an IC50 of 7.98 ± 0.71 μmol/L against human gastric adenocarcinoma AGS cells, with growth inhibition significantly superior to taxol (P < 0.01). Notably, monascorubrin also showed significantly lower cytotoxicity against normal human gastric epithelial GES-1 cells compared to taxol (P < 0.05) [1].

Anticancer Selectivity Gastric adenocarcinoma

Pigment Colorimetric Properties: Rubropunctatin Imparts More Vivid Red Hue Than Monascorubrin

When incorporated into yoghurt and ice cream at 30 mg/mL, rubropunctatin imparted a significantly more vivid red hue (a* value = 43-50) compared to monascorubrin (a* value = 16-20). Both pigments maintained stable pH, titratable acidity, and total solids during 15-60 days of refrigerated storage [1].

Food colorant Colorimetry Dairy products

Embryotoxicity Ranking: Monascorubrin Exhibits Highest Toxicity Among Monascus Pigments in Chicken Embryo Model

In a comparative embryotoxicity study using chicken embryos, the four major Monascus pigments ranked in descending order of toxicity: monascorubrin (2) > rubropunctatin (1) > monascin (3) > ankaflavin (4). Monascorubrin exhibited the highest embryotoxic potential, with an ED50 of 4.3 μg for chicken embryos . The lower homologues rubropunctatin and monascin also exhibited teratogenic effects [1].

Embryotoxicity Safety assessment Developmental toxicity

Monascorubrin Optimal Use Cases: Where the Data Support Its Selection Over Alternatives


Natural Food Colorant for Neutral to Alkaline Dairy Products

Based on the demonstrated thermal stability (>90% absorbance retention after 10 h at 100°C) and superior alkaline tolerance compared to rubropunctatin, monascorubrin is particularly well-suited for yoghurt, ice cream, and other dairy formulations where pH may drift toward neutral or slightly alkaline conditions during processing or storage [1].

Gastric Cancer Research Requiring High Tumor Selectivity

Given its IC50 of 7.98 ± 0.71 μmol/L against AGS gastric adenocarcinoma cells and significantly lower toxicity toward normal GES-1 cells compared to taxol (P < 0.05), monascorubrin serves as a valuable lead compound for academic and industrial anticancer drug discovery programs focused on gastric malignancies where selective tumor targeting is paramount [2].

Antimicrobial Studies Targeting Gram-Positive Bacteria and Yeasts

Monascorubrin exhibits significant antibiotic activity against Bacillus subtilis (Gram-positive) and Candida pseudotropicalis (yeast), positioning it as a relevant positive control or test compound for natural product antimicrobial screening assays and mechanism-of-action studies [3].

Comparative Toxicological and Safety Assessment Studies

The documented embryotoxicity ranking (highest among monascorubrin, rubropunctatin, monascin, and ankaflavin) and ED50 of 4.3 μg in chicken embryos make monascorubrin an essential reference compound for toxicological benchmarking studies evaluating the safety profile of Monascus-derived pigments and related azaphilone natural products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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